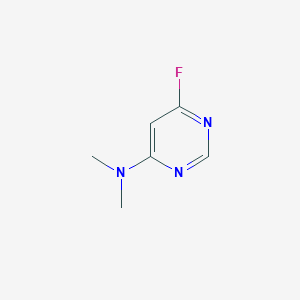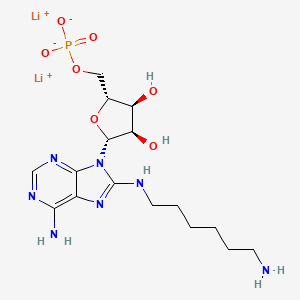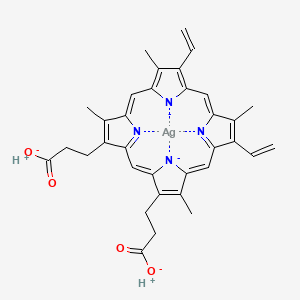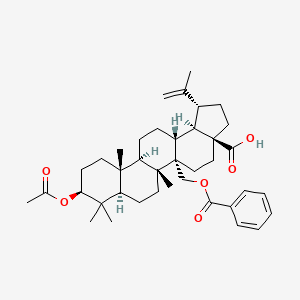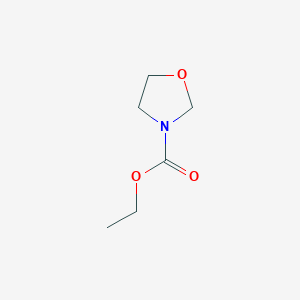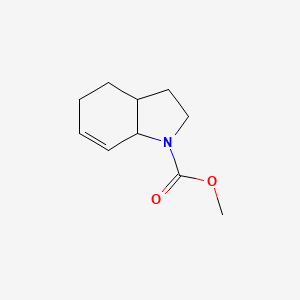
Methyl 2,3,3a,4,5,7a-hexahydro-1H-indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl2,3,3a,4,5,7a-hexahydro-1H-indole-1-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a hexahydroindole ring system with a methyl ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2,3,3a,4,5,7a-hexahydro-1H-indole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable hydrazone with a cyclizing agent at elevated temperatures. For example, heating a hydrazone in Dowtherm A at temperatures above 160°C can lead to the formation of the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl2,3,3a,4,5,7a-hexahydro-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized indole derivatives.
Applications De Recherche Scientifique
Methyl2,3,3a,4,5,7a-hexahydro-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Medicine: The compound’s derivatives are investigated for potential therapeutic uses, such as in the treatment of cancer and infectious diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl2,3,3a,4,5,7a-hexahydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole ring system can interact with various enzymes and receptors, modulating their activity. For example, indole derivatives can bind to DNA, proteins, and other biomolecules, influencing cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazole-5-carboxylate: This compound shares a similar hexahydro ring system but differs in its functional groups and overall structure.
1-hydroxy-7a-methyl-2,3,3a,4,6,7-hexahydro-1H-inden-5-one: Another related compound with a hexahydroindole structure but different functional groups.
Uniqueness
Methyl2,3,3a,4,5,7a-hexahydro-1H-indole-1-carboxylate is unique due to its specific ester functional group and the hexahydroindole ring system. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H15NO2 |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
methyl 2,3,3a,4,5,7a-hexahydroindole-1-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-13-10(12)11-7-6-8-4-2-3-5-9(8)11/h3,5,8-9H,2,4,6-7H2,1H3 |
Clé InChI |
DXHIJLDJCIKHRB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)N1CCC2C1C=CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



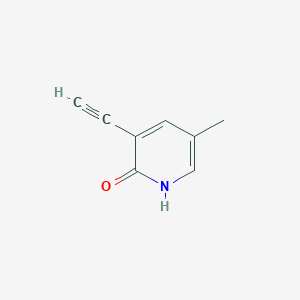
![2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13119229.png)

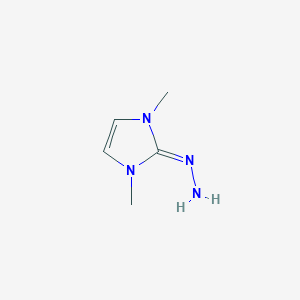
![2-ethoxythiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13119254.png)
